Collinusin
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Overview
Description
Collinusin is a natural product found in Cleistanthus collinus with data available.
Scientific Research Applications
1. Synthesis and Catalytic Applications
Collinusin, a natural lignan lactone, has been synthesized using asymmetric hydrogenation, which is significant for organic synthesis (Morimoto, Chiba, & Achiwa, 1989). The efficient synthesis of collinusin has implications for its application in various catalytic processes.
2. Antibacterial and Antifungal Properties
Collinusin has shown potential in combating bacterial and fungal infections. Studies have highlighted its efficacy in inhibiting the growth of specific pathogens, making it a promising candidate for pharmaceutical applications (Cropp, Wilson, & Reynolds, 2000).
3. Neuroprotective and Antioxidant Effects
Research has indicated that collinusin may have neuroprotective properties, particularly in combating oxidative stress in the brain. This could be significant in the development of treatments for neurodegenerative diseases (Jayanthi, Raveendran, & Basu, 2009).
4. Application in Organic Chemistry
Collinusin's unique structure makes it a valuable molecule in organic chemistry, particularly in the synthesis of complex organic compounds. Its properties can be leveraged in creating new synthetic pathways (Epifano, Genovese, Marcotullio, & Curini, 2008).
5. Pharmaceutical Development
Collinusin's role in the synthesis of pharmaceuticals like doramectin, an antiparasitic agent, showcases its importance in drug development. Its involvement in various biosynthetic pathways underlines its pharmaceutical relevance (Wang et al., 1996).
properties
Product Name |
Collinusin |
---|---|
Molecular Formula |
C21H18O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C21H18O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-4,6-8,13H,5,9-10H2,1-2H3 |
InChI Key |
TYNZRPOBMSNIAX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |
synonyms |
collinusin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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